![molecular formula C7H7BrN2O3 B2371703 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1935886-94-4](/img/structure/B2371703.png)
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
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Overview
Description
“2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid” is a chemical compound with the molecular formula C7H7BrN2O3 . It is a derivative of the imidazo[2,1-c][1,4]oxazine family.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis and properties of related compounds like 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides. These compounds are formed by condensation reactions and their structures determined via 1H NMR spectroscopy and X-ray diffraction (Demchenko et al., 2003).
- Another study focused on automated flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant advancement in the synthesis process of related imidazo compounds (Herath et al., 2010).
Structural Activity Relationships
- Research on (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, which are structurally related to the compound of interest, has provided insights into their potential as antitubercular agents. Modifications of these compounds have shown variations in their potency and efficacy (Kim et al., 2009).
Chemical Reactivity and Synthesis of Derivatives
- A study on the intramolecular annulation of N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazoles led to the synthesis of 2,7-disubstituted 3-methylimidazo[1,2-c][1,3]oxazin-5-ones. This research adds to the knowledge of chemical reactions and synthesis methods for related imidazo compounds (El Qami et al., 2022).
Antimicrobial and Antiviral Activities
- Novel imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and evaluated for their antimicrobial activities. This showcases the potential biological activity of structurally similar imidazo compounds (Atta et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXVCYCSLWYWLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1935886-94-4 |
Source
|
Record name | 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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